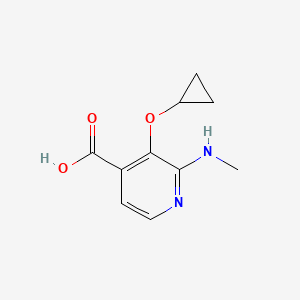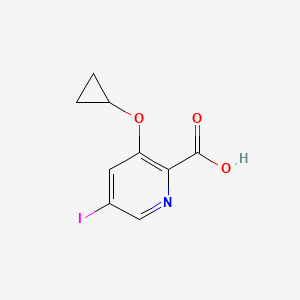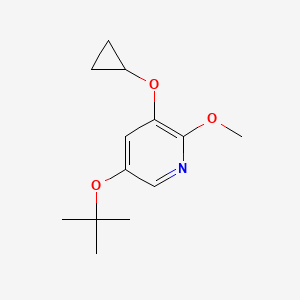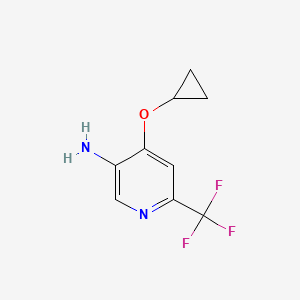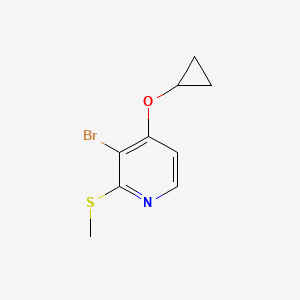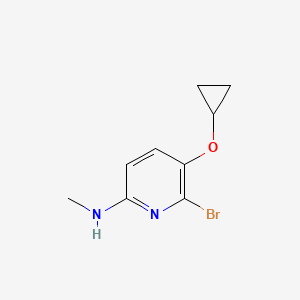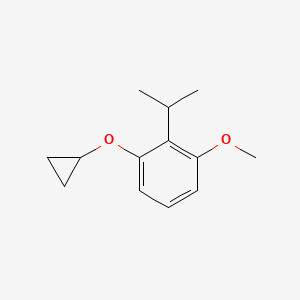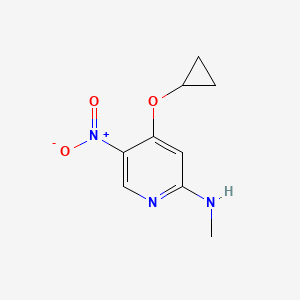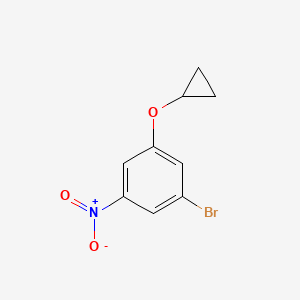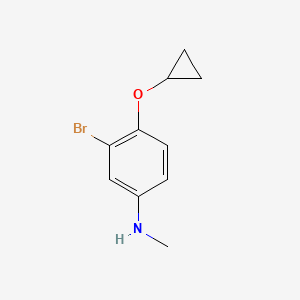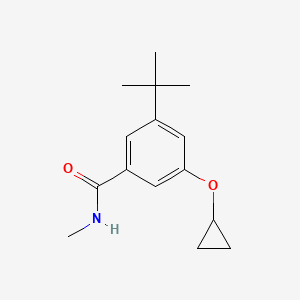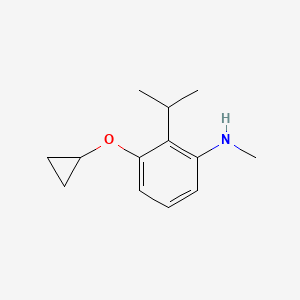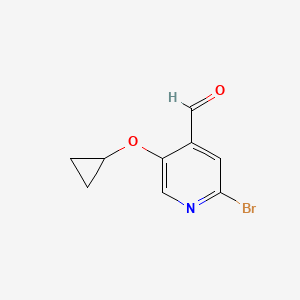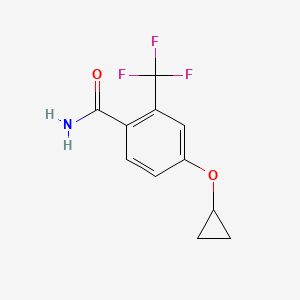![molecular formula C20H16N2O2 B14815763 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-N-phenylbenzamide](/img/structure/B14815763.png)
2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-hydroxybenzylidene)amino]-N-phenylbenzamide is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde with an amine. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(4-hydroxybenzylidene)amino]-N-phenylbenzamide can be synthesized through the condensation reaction between 4-hydroxybenzaldehyde and N-phenylbenzamide. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxybenzylidene)amino]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-[(4-hydroxybenzylidene)amino]-N-phenylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-hydroxybenzylidene)amino]-N-phenylbenzamide involves its ability to form stable complexes with metal ions through coordination with the imine nitrogen and hydroxyl oxygen. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-[(4-hydroxybenzylidene)amino]-2-methylquinazolin-4(3H)-one: Known for its corrosion inhibition properties.
2-[(4-(dimethylamino)benzylidene)amino]-N-phenylbenzamide: Exhibits similar chemical reactivity but with different substituents affecting its properties.
Uniqueness
2-[(4-hydroxybenzylidene)amino]-N-phenylbenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its ability to form stable metal complexes and its diverse range of applications in various fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methylideneamino]-N-phenylbenzamide |
InChI |
InChI=1S/C20H16N2O2/c23-17-12-10-15(11-13-17)14-21-19-9-5-4-8-18(19)20(24)22-16-6-2-1-3-7-16/h1-14,23H,(H,22,24) |
InChI Key |
UDRWHNXCJSRIBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


